2-Methylpyrimidine-5-carbonyl chloride
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Overview
Description
2-Methylpyrimidine-5-carbonyl chloride is an organic compound with the molecular formula C6H5ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is primarily used in research and industrial applications due to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrimidine-5-carbonyl chloride typically involves the chlorination of 2-methylpyrimidine-5-carboxylic acid. This reaction is often carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The general reaction scheme is as follows:
C6H5N2O2+SOCl2→C6H5ClN2O+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-methylpyrimidine-5-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
2-Methylpyrimidine-5-carboxylic acid: Formed by hydrolysis.
Scientific Research Applications
2-Methylpyrimidine-5-carbonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methylpyrimidine-5-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine-5-carboxylic acid: The precursor to 2-Methylpyrimidine-5-carbonyl chloride.
2-Chloropyrimidine: Another pyrimidine derivative with a chlorine substituent.
5-Bromopyrimidine: A similar compound with a bromine substituent instead of chlorine.
Uniqueness
This compound is unique due to its specific reactivity as an acyl chloride, allowing it to form a wide range of derivatives through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and specialty chemicals .
Properties
IUPAC Name |
2-methylpyrimidine-5-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4-8-2-5(3-9-4)6(7)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZASYKCFXACXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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